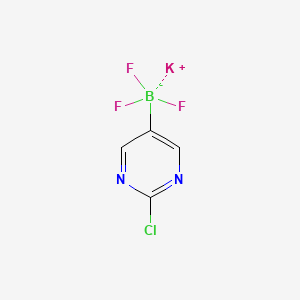

Potassium (2-chloropyrimidin-5-yl)trifluoroborate

描述

Potassium (2-chloropyrimidin-5-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of the trifluoroborate group enhances its utility in various chemical transformations.

准备方法

Synthetic Routes and Reaction Conditions

Potassium (2-chloropyrimidin-5-yl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with potassium trifluoroborate under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. Its trifluoroborate group enhances stability while maintaining reactivity under mild conditions .

Key Findings:

-

Catalyst Systems : Pd(OAc)₂ with RuPhos or XPhos ligands achieves optimal yields (e.g., 64–96% with aryl chlorides) .

-

Substrate Scope : Compatible with electron-deficient and electron-rich aryl chlorides (Table 1).

-

Reaction Conditions : Typically requires aqueous bases (K₂CO₃ or Na₂CO₃) in polar solvents (THF/H₂O or t-BuOH/H₂O) at 80–100°C .

Table 1: Cross-Coupling with Aryl Chlorides

| Entry | Aryl Chloride | Product Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 1 | 4-Chloroanisole | 81 | PdCl₂(MeCN)₂, XPhos, 100°C | |

| 2 | 3-Chlorobenzonitrile | 73 | Pd(OAc)₂, RuPhos, 80°C | |

| 3 | 2-Chloropyridine | 68 | PdCl₂(dppf), K₂CO₃, 90°C |

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes substitution with nucleophiles (e.g., amines, alkoxides), enabling diversification of the pyrimidine ring .

Mechanistic Insights:

-

SNAr Pathway : Electron-withdrawing trifluoroborate group activates the pyrimidine ring for nucleophilic attack .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution .

Example Reaction :

Chlorodeboronation Reactions

Controlled chlorination of the trifluoroborate group is achieved using trichloroisocyanuric acid (TCICA) .

Experimental Data:

-

Oxidant Efficiency : TCICA outperforms NCS and Chloramine-T, achieving >90% yields (Table 2) .

-

Temperature Sensitivity : Electron-rich substrates require heating (80°C) for full conversion .

Table 2: Chlorodeboronation Optimization

| Oxidant | Reaction Time (h) | Yield (%) |

|---|---|---|

| TCICA | 1 | 92 |

| NCS | 24 | 21 |

| Chloramine-T | 24 | 30 |

Comparative Reactivity with Analogues

The 2-chloro-pyrimidine moiety exhibits distinct reactivity compared to similar trifluoroborates:

| Compound | Relative Reactivity (Suzuki Coupling) | Key Feature |

|---|---|---|

| K (2-fluoropyrimidin-5-yl)trifluoroborate | 1.2× | Fluorine enhances electrophilicity |

| K (pyridin-3-yl)trifluoroborate | 0.8× | Pyridine less electron-deficient |

| K (5-chloropyrimidin-2-yl)trifluoroborate | 1.0× (baseline) | Positional isomerism affects site selectivity |

Stability and Handling Considerations

-

Hydrolytic Stability : Stable in neutral aqueous solutions but decomposes under strongly acidic/basic conditions.

-

Storage : Requires inert atmosphere and desiccation to prevent boronate hydrolysis.

科学研究应用

Synthetic Applications

1.1. Reagent in Organic Synthesis

Potassium (2-chloropyrimidin-5-yl)trifluoroborate serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its trifluoroborate moiety enhances reactivity, allowing for efficient transformations.

1.2. Case Study: Metal-Free Chlorodeboronation

A notable application is demonstrated in a study where this compound was used in metal-free chlorodeboronation reactions. The compound facilitated the conversion of aryltrifluoroborates to chlorinated products under mild conditions, achieving significant yields (up to 94%) when optimized with various chlorinating agents like Chloramine-T .

Pharmaceutical Applications

2.1. Drug Development

The compound has been explored for its potential in drug development, particularly in the synthesis of biologically active molecules. Its ability to introduce chloropyrimidine functionalities into drug candidates makes it an essential building block.

2.2. Case Study: Antiviral Agents

Research has indicated that derivatives of this compound can be synthesized to develop antiviral agents targeting specific viral pathways. The incorporation of the chloropyrimidine moiety is crucial for enhancing the pharmacological profile of these compounds .

Material Science Applications

3.1. Fluorinated Materials

This compound is utilized in the synthesis of fluorinated materials, which are important in various applications including electronics and coatings due to their unique properties such as thermal stability and chemical resistance.

3.2. Table: Properties of Fluorinated Materials Synthesized from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Electrical Conductivity | Variable based on composition |

Mechanistic Studies

4.1. Reaction Mechanisms

The use of this compound in mechanistic studies has provided insights into reaction pathways involving organoboron compounds. These studies often focus on elucidating the mechanisms of carbon-carbon bond formation and functional group transformations.

4.2. Case Study: Mechanistic Insights into Cross-Coupling Reactions

In a detailed mechanistic study, researchers employed this compound to investigate cross-coupling reactions with various electrophiles, revealing key intermediates and transition states that inform future synthetic strategies .

作用机制

The mechanism of action of potassium (2-chloropyrimidin-5-yl)trifluoroborate in Suzuki–Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide, forming a palladium complex.

Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium atom, forming a new palladium-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

相似化合物的比较

Potassium (2-chloropyrimidin-5-yl)trifluoroborate can be compared with other organoboron compounds, such as:

Potassium phenyltrifluoroborate: Similar in reactivity but with a phenyl group instead of a chloropyrimidine group.

Potassium methyltrifluoroborate: Contains a methyl group, making it less sterically hindered and more reactive in certain reactions.

Potassium vinyltrifluoroborate: Features a vinyl group, allowing for different types of coupling reactions.

The uniqueness of this compound lies in its ability to introduce a chloropyrimidine moiety into target molecules, which can significantly alter their chemical and biological properties.

生物活性

Potassium (2-chloropyrimidin-5-yl)trifluoroborate is an organoboron compound that has garnered attention in synthetic organic chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant data and research findings.

- Molecular Formula : CHBClFKN

- Molecular Weight : 219.44 g/mol

- CAS Number : 1201899-19-5

This compound appears as a white crystalline solid, soluble in polar solvents such as water and ethanol. The trifluoroborate moiety enhances its reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling processes like the Suzuki–Miyaura reaction .

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, organoboron compounds are known for their significant biological relevance. They can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals, playing crucial roles in drug discovery and development .

Potential Applications

- Kinase Inhibition : Compounds similar to this compound have been reported as inhibitors of various kinases involved in cancer progression, such as the insulin-like growth factor receptor (IGF-1R) and platelet-derived growth factor receptor alpha (PDGFRA). These kinases are critical targets for cancer therapies .

- Synthesis of Bioactive Molecules : The ability of this compound to form stable carbon-carbon bonds positions it as a candidate for synthesizing biologically active molecules. Its specific structural features may enhance selectivity and efficacy in targeting specific biological pathways .

Research Findings

Recent studies have highlighted the utility of organotrifluoroborates in organic synthesis and their potential biological applications:

- Cross-Coupling Reactions : this compound can be employed as a coupling partner in various cross-coupling reactions, facilitating the formation of complex organic molecules that may exhibit biological activity .

- Metal-Free Reactions : Research indicates that potassium trifluoroborates can participate in metal-free reactions, expanding their applicability in synthetic methodologies while potentially reducing toxicity associated with heavy metals .

Case Studies

Several case studies illustrate the application of organotrifluoroborates in drug development:

- Inhibitors of Cancer Targets : A study demonstrated that related pyrimidine compounds could inhibit IGF-1R and PDGFRA kinases effectively, suggesting that this compound might possess similar inhibitory properties .

- Synthesis Pathways : The synthesis of piperazine-containing drugs has been reported using organotrifluoroborates, showcasing their versatility in constructing complex structures that are biologically active .

Comparison with Related Compounds

The following table compares this compound with other related organotrifluoroborates:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Potassium (2-chloropyridin-3-yl)trifluoroborate | Aryl Trifluoroborate | Different substitution pattern affecting reactivity |

| Potassium phenyltrifluoroborate | Aryl Trifluoroborate | Commonly used in cross-coupling reactions |

| Potassium methyltrifluoroborate | Aliphatic Trifluoroborate | Less steric hindrance |

The distinct electronic properties imparted by the chlorine substitution at position 2 on the pyrimidine ring enhance the compound's reactivity compared to other similar compounds, making it particularly useful for targeted organic synthesis .

属性

IUPAC Name |

potassium;(2-chloropyrimidin-5-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BClF3N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUMZIPHWMCSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(N=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BClF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682507 | |

| Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-70-0 | |

| Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。